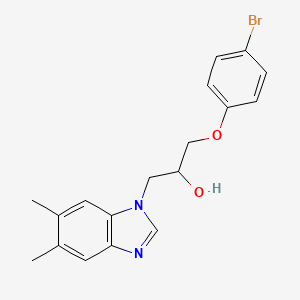![molecular formula C22H20ClNO2S B5052200 2-(4-chlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5052200.png)
2-(4-chlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide is a chemical compound that is commonly referred to as CMPT. It is a member of the amide class of organic compounds and has a molecular formula of C22H22ClNO2S. CMPT has been the subject of scientific research due to its potential applications in the field of medicine. In
作用機序
The mechanism of action of CMPT involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2 activity, CMPT reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that CMPT can reduce inflammation and pain in animal models of arthritis and chronic pain. Additionally, CMPT has been shown to inhibit the growth of cancer cells in vitro and in animal models. However, further research is needed to determine the safety and efficacy of CMPT in humans.
実験室実験の利点と制限
One advantage of using CMPT in lab experiments is its ability to reduce inflammation and pain in animal models, making it a useful tool for studying these conditions. Additionally, CMPT's anti-tumor properties make it a potential candidate for cancer research. However, limitations include the need for further research to determine the safety and efficacy of CMPT in humans, as well as the potential for side effects.
将来の方向性
Future research on CMPT could focus on its potential applications in the treatment of arthritis, chronic pain, and cancer. Additionally, further studies could explore the safety and efficacy of CMPT in humans, as well as potential side effects. Other future directions could include the development of new synthesis methods for CMPT and the exploration of its potential applications in other areas of medicine.
合成法
The synthesis of CMPT involves several steps. The first step is the synthesis of 2-methyl-4-[(phenylthio)methyl]phenol, which is achieved by reacting 2-methyl-4-chloromethylphenol with thiophenol in the presence of a base. The resulting product is then reacted with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent to form CMPT.
科学的研究の応用
CMPT has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that CMPT has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as arthritis and chronic pain. Additionally, CMPT has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c1-16-13-17(15-27-20-5-3-2-4-6-20)7-12-21(16)24-22(25)14-26-19-10-8-18(23)9-11-19/h2-13H,14-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVQOYDFVQLKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5052124.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5052130.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclohexylpiperazine](/img/structure/B5052159.png)
![6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5052186.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5052205.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5052206.png)
![2-methyl-3-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5052213.png)
![5-acetyl-4-(3-chlorophenyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5052217.png)
![4-{3-[4-(dimethylamino)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}benzaldehyde](/img/structure/B5052224.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4,6-diiodophenol](/img/structure/B5052229.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5052240.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5052245.png)
![1-(1H-benzimidazol-1-yl)-3-[(1-bromo-2-naphthyl)oxy]-2-propanol](/img/structure/B5052250.png)